- Heterocyclic compound, application thereof and pharmaceutical composition comprising same, World Intellectual Property Organization, , ,
Cas no 952753-59-2 (2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile)

952753-59-2 structure
商品名:2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile
CAS番号:952753-59-2
MF:C10H6FN3S
メガワット:219.238143444061
MDL:MFCD24642255
CID:4661451
PubChem ID:83535263
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile
- 2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile
- 5-Thiazolecarbonitrile, 2-amino-4-(4-fluorophenyl)-
- 2-Amino-4-(4-fluorophenyl)-5-thiazolecarbonitrile (ACI)
- BYCWHBXYLJAAEH-UHFFFAOYSA-N
- 952753-59-2
- BS-44423
- 2-Amino-4-(4-fluorophenyl)-5-thiazolecarbonitrile
- 2-Amino-4-(4-fluoro-phenyl)-thiazole-5-carbonitrile
- DB-181968
- SCHEMBL1852196
- CS-0052060
- P18256
-
- MDL: MFCD24642255
- インチ: 1S/C10H6FN3S/c11-7-3-1-6(2-4-7)9-8(5-12)15-10(13)14-9/h1-4H,(H2,13,14)
- InChIKey: BYCWHBXYLJAAEH-UHFFFAOYSA-N
- ほほえんだ: N#CC1=C(C2C=CC(F)=CC=2)N=C(N)S1
計算された属性
- せいみつぶんしりょう: 219.02664654g/mol
- どういたいしつりょう: 219.02664654g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM541816-1g |
2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |
952753-59-2 | 95%+ | 1g |
$63 | 2023-01-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBFG00004-5G |
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |
952753-59-2 | 97% | 5g |
¥ 1,207.00 | 2023-04-12 | |
Ambeed | A783770-100mg |
2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile |
952753-59-2 | 98% | 100mg |
$6.0 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBFG00004-500MG |
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |
952753-59-2 | 97% | 500MG |
¥ 270.00 | 2023-04-12 | |
eNovation Chemicals LLC | Y1096452-100mg |
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |
952753-59-2 | 97% | 100mg |
$310 | 2024-07-21 | |
eNovation Chemicals LLC | Y1096452-1G |
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |
952753-59-2 | 97% | 1g |
$1570 | 2024-07-21 | |
A2B Chem LLC | AI66369-250mg |
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |
952753-59-2 | 98% | 250mg |
$11.00 | 2024-07-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBFG00004-5g |
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |
952753-59-2 | 97% | 5g |
¥1318.0 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBFG00004-500mg |
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |
952753-59-2 | 97% | 500mg |
¥295.0 | 2024-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1122700-250mg |
2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |
952753-59-2 | 98% | 250mg |
¥103.00 | 2024-04-24 |
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Ethanol ; 15 min, 70 °C; 70 °C → rt
1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Ethanol ; 15 min, 70 °C; 70 °C → rt
1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; cooled
1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; cooled
リファレンス
- Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary FibrosisJournal of Medicinal Chemistry, 2017, 60(9), 3580-3590,
合成方法 3
はんのうじょうけん
1.1 Reagents: Iodine Solvents: Pyridine ; 6 h, 90 °C; 90 °C → rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
リファレンス
- Preparation of thiazolyl nicotinamides as adenosine A3 receptor modulators, Spain, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Ethanol ; 15 min, 70 °C; 70 °C → rt
1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
- Preparation of imidazo[1,2-a]pyridine derivatives for treatment of inflammatory disorders, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Iodine Solvents: Ethanol ; 2 h, rt
リファレンス
- Structure guided design of potent indole-based ATX inhibitors bearing hydrazone moiety with tumor suppression effectsEuropean Journal of Medicinal Chemistry, 2020, 201,,
合成方法 6
はんのうじょうけん
1.1 Reagents: Pyridine Catalysts: Iodine Solvents: Ethanol ; rt; 2 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; 15 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; 15 min, rt
リファレンス
- ATX inhibitors, preparation method therefor and applications thereof, World Intellectual Property Organization, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Iodine Solvents: Ethanol ; 15 min, rt → 70 °C; 70 °C → 25 °C
1.2 Reagents: Pyridine Solvents: Ethanol ; 25 °C; 1 h, 25 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ; 0 °C
1.2 Reagents: Pyridine Solvents: Ethanol ; 25 °C; 1 h, 25 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ; 0 °C
リファレンス
- Tricyclic derivative and preparation method therefor and application thereof, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Pyridine , Iodine ; 6 h, 90 °C; 90 °C → rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
リファレンス
- Preparation of thiazole derivatives as modulators of the adenosine A3 receptors useful for the treatment of pathological conditions or diseases, Spain, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Ethanol ; 15 min, 70 °C; 70 °C → rt
1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt
1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt
リファレンス
- Preparation of imidazo[1,2-a]pyrazineamine and imidazo[1,2-b]pyridazineamine compounds and pharmaceutical compositions as inhibitors of autotaxin for the treatment of inflammatory disorders, World Intellectual Property Organization, , ,
合成方法 10
はんのうじょうけん
リファレンス
- Novel 5-cyano-1,3-thiazol-2-yl substituted amides as antagonists of adenosine A1 receptors and their preparation, pharmaceutical compositions, and use, World Intellectual Property Organization, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Ethanol ; rt; 15 min, 70 °C; 70 °C → rt
1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt
1.3 Reagents: Sodium thiosulfate
1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt
1.3 Reagents: Sodium thiosulfate
リファレンス
- Preparation of atx inhibitor and use thereof, China, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Iodine Solvents: Pyridine ; 12 h, 100 °C; 100 °C → rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
リファレンス
- Preparation of 5-cyano-2-amino-1,3-thiazole derivatives as adenosine A1 receptor antagonists for use in treating cardiovascular, renal, and respiratory disorders, World Intellectual Property Organization, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Iodine Solvents: Ethanol ; 15 min, rt → 70 °C; 70 °C → 25 °C
1.2 Reagents: Pyridine Solvents: Ethanol ; 25 °C; 1 h, 25 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ; cooled
1.2 Reagents: Pyridine Solvents: Ethanol ; 25 °C; 1 h, 25 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ; cooled
リファレンス
- Preparation of pyridoimidazole derivatives and application thereof, China, , ,
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile Raw materials
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile Preparation Products
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile 関連文献
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
952753-59-2 (2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile) 関連製品
- 2274855-68-2(benzyl N-(2-hydroxyheptyl)carbamate)
- 2159123-78-9(tert-butyl (2R)-6-hydroxy-2-methyl-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate)
- 22763-69-5(1-[2-(pyrrolidin-1-yl)ethyl]piperazine)
- 1705744-65-5(3-(methylsulfanyl)-8-1-(thiophen-2-yl)cyclopentanecarbonyl-8-azabicyclo3.2.1octane)
- 1353101-73-1(3-Chloro-N-methylpyridin-4-amine)
- 335077-89-9(2-isobutoxynicotinic Acid)
- 1378749-11-1(2-(3-methyl-4-propoxyphenyl)ethanol)
- 4595-82-8(1-azabicyclo2.2.2octane-3-thiol)
- 2034541-09-6(2-phenoxy-N-(1-{1,3thiazolo5,4-bpyridin-2-yl}piperidin-4-yl)propanamide)
- 1965335-75-4((R)-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
